molecular formula C6H10O7 B1262287 beta-D-fructuronic acid

beta-D-fructuronic acid

Cat. No. B1262287
M. Wt: 194.14 g/mol
InChI Key: PTCIWUZVDIQTOW-SHPLCBCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-fructuronic acid is the beta anomer of D-fructofuranuronic acid. It derives from a beta-D-fructofuranose. It is a conjugate acid of a beta-D-fructuronate.

Scientific Research Applications

Kinetics and Hydrolysis

Beta-D-Fructuronic acid, a component of fructooligosaccharides (FOS), is studied for its hydrolysis behavior. Research using high-performance anion exchange chromatography revealed that FOS hydrolysis follows pseudo-first-order kinetics, with hydrolysis rates varying based on pH and temperature conditions. This research is significant in understanding the chemical stability and degradation processes of FOS in various environments (L'homme et al., 2003).

Quality Control in Traditional Medicine

In the context of traditional Chinese medicine, particularly in the quality control of Lycii Fructus, beta-D-fructuronic acid plays a role. The development of analytical methods like 1H NMR for quantifying bioactive principles, including beta-D-fructuronic acid, aids in ensuring the consistency and efficacy of such medicinal preparations (Hsieh et al., 2018).

Bifidogenic Nature in Nutrition

Beta-D-fructuronic acid is a component of beta(2-1)fructans, which are known for their bifidogenic nature. These compounds are used as food ingredients and are known for their ability to be fermented by intestinal bacteria, thus influencing gut microbiota composition. This research highlights the importance of beta-D-fructuronic acid in functional foods and its potential health benefits (Roberfroid et al., 1998).

Enzymatic Synthesis and Industrial Applications

Studies on beta-D-fructuronic acid also extend to its role in enzymatic synthesis processes. For instance, beta-D-galactosidase from Bacillus circulans has been shown to be effective in the production of lactosucrose and its analogues, involving beta-D-fructuronic acid. Such enzymatic processes are crucial for the production of various biochemicals and have significant industrial applications (Li et al., 2009).

Carbohydrate Conversion in Catalysis

Beta-D-fructuronic acid is involved in the conversion of carbohydrates into valuable compounds like 5-hydroxymethylfurfural (HMF) using catalytic processes. This area of research is important for the development of sustainable and efficient chemical processes, particularly in the context of renewable resources and green chemistry (Delbecq et al., 2017).

properties

Product Name

beta-D-fructuronic acid

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C6H10O7/c7-1-6(12)4(9)2(8)3(13-6)5(10)11/h2-4,7-9,12H,1H2,(H,10,11)/t2-,3+,4+,6-/m1/s1

InChI Key

PTCIWUZVDIQTOW-SHPLCBCASA-N

Isomeric SMILES

C([C@@]1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O

Canonical SMILES

C(C1(C(C(C(O1)C(=O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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